3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring substituted with phenylacetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate typically involves the esterification of naphthalen-2-ol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl 2-phenylacetic acid.
Reduction: Formation of naphthalen-2-yl 2-phenylethanol.
Substitution: Formation of various substituted naphthalen-2-yl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release phenylacetic acid and naphthalen-2-ol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 2-phenylacetate: Similar structure but lacks the additional phenylacetyl group.
2-(Naphthalen-2-yloxy)acetylacetohydrazide: Contains a hydrazide group instead of the ester linkage.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonic ester group.
Uniqueness
3-[(2-phenylacetyl)oxy]naphthalen-2-yl 2-phenylacetate is unique due to its dual phenylacetate groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2-phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c27-25(15-19-9-3-1-4-10-19)29-23-17-21-13-7-8-14-22(21)18-24(23)30-26(28)16-20-11-5-2-6-12-20/h1-14,17-18H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYPBVRGWNXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.